(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a quinoline ring substituted with a methyl group at the 2-position and a thiazole ring linked through an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline and thiazole intermediates, followed by their coupling through an azetidine linker. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the quinoline or thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone include other quinoline derivatives, thiazole-containing compounds, and azetidine-linked molecules. Examples include:
- Quinoline-2-carboxylic acid derivatives
- Thiazole-4-carboxamide compounds
- Azetidine-2-carboxylic acid derivatives
Uniqueness
What sets this compound apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-methylquinolin-8-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-12-3-2-4-14(15(12)19-11)16(21)20-9-13(10-20)22-17-18-7-8-23-17/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEQAUAACRBDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=NC=CS4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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